molecular formula C18H19Cl2NO2 B10929755 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide

Cat. No.: B10929755
M. Wt: 352.3 g/mol
InChI Key: LTYBJPKKIKLUIG-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and methyl groups in the phenyl rings can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide typically involves the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid: This involves the reaction of 4-chloro-2-methylphenol with butanoic acid under basic conditions.

    Amidation: The final step is the reaction of 4-(4-chloro-2-methylphenoxy)butanoic acid with 3-chloro-4-methylaniline to form the desired amide.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production. This could involve the use of continuous flow reactors, catalysts to enhance reaction rates, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Reduction: Formation of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamine.

    Substitution: Formation of derivatives with different substituents on the phenyl rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide is unique due to the specific arrangement of chloro and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)butanamide

InChI

InChI=1S/C18H19Cl2NO2/c1-12-5-7-15(11-16(12)20)21-18(22)4-3-9-23-17-8-6-14(19)10-13(17)2/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)

InChI Key

LTYBJPKKIKLUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)C)Cl

Origin of Product

United States

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